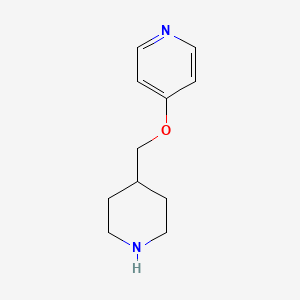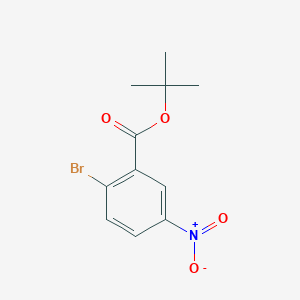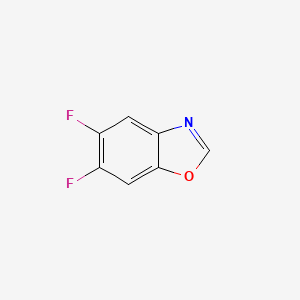
(R)-alpha-(1-Naphthalenylmethyl)proline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-(1-Naphthalenylmethyl)proline HCl is a chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. It is a white crystalline powder with high purity, typically above 99% . This compound is known for its role in asymmetric synthesis and as a precursor in the production of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(1-Naphthalenylmethyl)proline HCl typically involves the use of L-proline as a starting material. One efficient method for the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives uses L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst.
Industrial Production Methods
Industrial production methods for ®-alpha-(1-Naphthalenylmethyl)proline HCl often involve large-scale synthesis using similar catalytic processes. The compound is produced in high purity and is handled with care due to its potential to cause skin and eye irritation .
Chemical Reactions Analysis
Types of Reactions
®-alpha-(1-Naphthalenylmethyl)proline HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
®-alpha-(1-Naphthalenylmethyl)proline HCl has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers in biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its high reactivity and purity.
Mechanism of Action
The mechanism by which ®-alpha-(1-Naphthalenylmethyl)proline HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid used in studying cellular metabolism and protein synthesis.
Trans-4-hydroxy-L-proline: A component of mammalian collagen used as a chiral building block in organic synthesis.
Uniqueness
®-alpha-(1-Naphthalenylmethyl)proline HCl is unique due to its high purity, chiral nature, and versatility in various chemical reactions. Its ability to act as a chiral building block makes it invaluable in asymmetric synthesis, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
(2S)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m0./s1 |
InChI Key |
GRQIHOFBGXIZHC-NTISSMGPSA-N |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)












